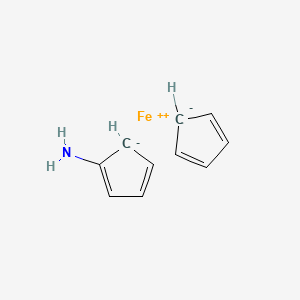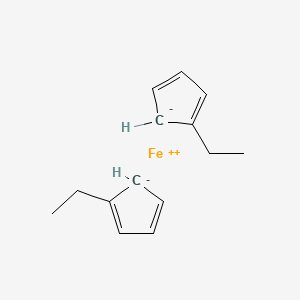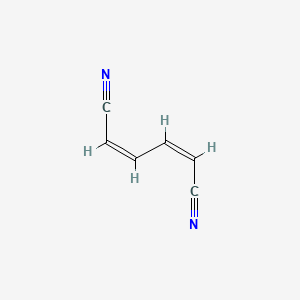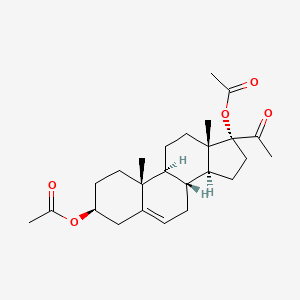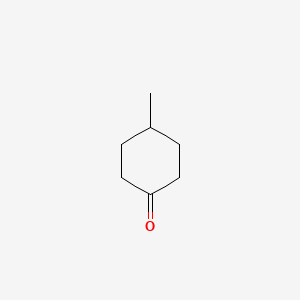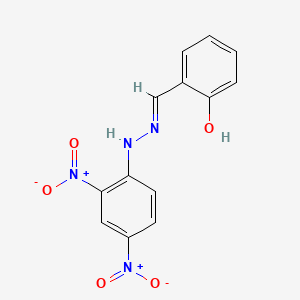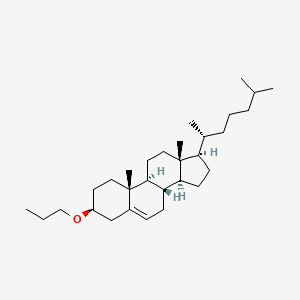
Cholesteryl propyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesteryl propyl ether, also known as 3β-Hydroxy-5-cholestene 3-propyl ether, is a derivative of cholesterol where the hydroxyl group at the third position is replaced by a propyl ether group. This compound is part of a broader class of cholesterol derivatives that have various applications in scientific research and industry.
Méthodes De Préparation
Cholesteryl propyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide in an S_N2 reaction. The alkoxide ion is typically prepared by reacting cholesterol with a strong base such as sodium hydride (NaH). The reaction conditions include the use of an aprotic solvent and a controlled temperature to ensure the formation of the ether bond .
Analyse Des Réactions Chimiques
Cholesteryl propyl ether primarily undergoes reactions typical of ethers, such as acidic cleavage. In the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), the ether bond can be cleaved to form the corresponding alcohol and alkyl halide. This reaction proceeds via an S_N2 mechanism for primary and secondary ethers, while tertiary ethers may undergo an S_N1 mechanism .
Applications De Recherche Scientifique
Cholesteryl propyl ether has several applications in scientific research. It is used in the study of lipid membranes and lipoproteins due to its structural similarity to cholesterol. This compound is also utilized in the development of liquid crystals and gelators, which have applications in materials science and bioimaging . Additionally, cholesteryl derivatives, including this compound, are explored for their potential in drug delivery systems and as bioactive compounds with anticancer, antimicrobial, and antioxidant properties .
Mécanisme D'action
The mechanism of action of cholesteryl propyl ether involves its interaction with lipid membranes and lipoproteins. As a derivative of cholesterol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets and pathways involved include interactions with high-density lipoproteins (HDLs) and low-density lipoproteins (LDLs), which are crucial for cholesterol transport and metabolism .
Comparaison Avec Des Composés Similaires
Cholesteryl propyl ether can be compared with other cholesterol derivatives such as cholesteryl oleyl carbonate and cholesteryl nonanoate. These compounds share a similar steroid backbone but differ in their functional groups, which can lead to variations in their physical and chemical properties. For instance, cholesteryl oleyl carbonate has a longer and more flexible side chain, which can affect its behavior in lipid membranes compared to this compound .
Propriétés
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-propoxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-7-19-31-24-15-17-29(5)23(20-24)11-12-25-27-14-13-26(22(4)10-8-9-21(2)3)30(27,6)18-16-28(25)29/h11,21-22,24-28H,7-10,12-20H2,1-6H3/t22-,24+,25+,26-,27+,28+,29+,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQNHGBERIULCP-OCBUSCMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
